molecular formula C49H83N15O13 B13383001 (4S,7S,10S,13S,16S,19S,22S)-22,26-Diamino-4-(((S)-1-(((S)-1-amino-1-oxohexan-2-yl)amino)-1-oxoPropan-2-yl)carbamoyl)-10-butyl-16-(3-guanidinoPropyl)-13-isoPropyl-19-methyl-7-(4-nitrobenzyl)-6,9,12,15,18,21-hexaoxo-5,8,11,14,17,20-hexaazahexacosan-1-oic acid

(4S,7S,10S,13S,16S,19S,22S)-22,26-Diamino-4-(((S)-1-(((S)-1-amino-1-oxohexan-2-yl)amino)-1-oxoPropan-2-yl)carbamoyl)-10-butyl-16-(3-guanidinoPropyl)-13-isoPropyl-19-methyl-7-(4-nitrobenzyl)-6,9,12,15,18,21-hexaoxo-5,8,11,14,17,20-hexaazahexacosan-1-oic acid

Cat. No.: B13383001
M. Wt: 1090.3 g/mol
InChI Key: MJGGTDHEIUOPEB-UHFFFAOYSA-N
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Description

HIV Protease Substrate IV is a synthetic peptide substrate used in the study of HIV-1 protease activity. HIV-1 protease is an enzyme critical for the maturation and replication of the human immunodeficiency virus (HIV). The substrate is designed to mimic the natural cleavage sites of the viral polyproteins, allowing researchers to study the enzyme’s activity and develop inhibitors that can block its function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HIV Protease Substrate IV typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods: Industrial production of HIV Protease Substrate IV follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods like HPLC are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: HIV Protease Substrate IV primarily undergoes hydrolysis reactions catalyzed by HIV-1 protease. The enzyme cleaves the peptide bond at specific sites, mimicking the natural processing of viral polyproteins .

Common Reagents and Conditions:

Major Products: The major products of the hydrolysis reaction are smaller peptide fragments that result from the cleavage of the substrate by HIV-1 protease .

Scientific Research Applications

HIV Protease Substrate IV has a wide range of applications in scientific research:

Mechanism of Action

HIV Protease Substrate IV is designed to be recognized and cleaved by HIV-1 protease. The enzyme binds to the substrate at specific cleavage sites and catalyzes the hydrolysis of the peptide bond. This process involves the formation of a tetrahedral intermediate and the participation of water molecules. The cleavage of the substrate mimics the natural processing of viral polyproteins, which is essential for the maturation of infectious virions .

Comparison with Similar Compounds

    HIV Protease Substrate I: Another synthetic peptide substrate used for similar purposes but with different amino acid sequences.

    HIV Protease Substrate II: Designed with variations in the cleavage sites to study different aspects of enzyme specificity.

    HIV Protease Substrate III: Used to investigate the effects of mutations in the protease enzyme

Uniqueness: HIV Protease Substrate IV is unique in its specific design to mimic natural cleavage sites of HIV-1 protease, making it highly relevant for studying the enzyme’s activity and developing inhibitors. Its sequence and structure are optimized for high sensitivity and specificity in enzymatic assays .

Properties

IUPAC Name

5-[[1-[(1-amino-1-oxohexan-2-yl)amino]-1-oxopropan-2-yl]amino]-4-[[2-[2-[[2-[[2-[2-(2,6-diaminohexanoylamino)propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H83N15O13/c1-7-9-15-33(40(52)67)58-41(68)29(6)57-44(71)36(22-23-38(65)66)60-47(74)37(26-30-18-20-31(21-19-30)64(76)77)62-45(72)34(16-10-8-2)61-48(75)39(27(3)4)63-46(73)35(17-13-25-55-49(53)54)59-42(69)28(5)56-43(70)32(51)14-11-12-24-50/h18-21,27-29,32-37,39H,7-17,22-26,50-51H2,1-6H3,(H2,52,67)(H,56,70)(H,57,71)(H,58,68)(H,59,69)(H,60,74)(H,61,75)(H,62,72)(H,63,73)(H,65,66)(H4,53,54,55)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGGTDHEIUOPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H83N15O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1090.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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